molecular formula C12H24O2 B14314645 Butyl 3-ethylhexanoate CAS No. 107167-30-6

Butyl 3-ethylhexanoate

Cat. No.: B14314645
CAS No.: 107167-30-6
M. Wt: 200.32 g/mol
InChI Key: FNIQISSYKKHJDX-UHFFFAOYSA-N
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Description

Butyl 3-ethylhexanoate (systematic name: this compound) is an ester compound characterized by a hexanoic acid backbone substituted with an ethyl group at the third carbon position, esterified with a butyl alcohol moiety. Esters like these are widely used in industrial solvents, polymer synthesis, and fragrance formulations due to their volatility, solubility, and stability .

Properties

CAS No.

107167-30-6

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

butyl 3-ethylhexanoate

InChI

InChI=1S/C12H24O2/c1-4-7-9-14-12(13)10-11(6-3)8-5-2/h11H,4-10H2,1-3H3

InChI Key

FNIQISSYKKHJDX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 3-ethylhexanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction involves 3-ethylhexanoic acid reacting with butanol, typically in the presence of a strong acid like sulfuric acid, to form this compound and water .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors where the reactants are heated under reflux conditions to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-ethylhexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: 3-ethylhexanoic acid and butanol.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of butyl 3-ethylhexanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of 3-ethylhexanoic acid and butanol . This reaction is crucial in biological systems where esters are metabolized.

Comparison with Similar Compounds

Molecular Structure and Physicochemical Properties

The molecular structure and substituents significantly influence boiling points, solubility, and reactivity. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Butyl 3-ethylhexanoate (inferred) C₁₂H₂₄O₂ ~200.32 ~220–240 (est.) ~0.88–0.92 (est.) Ethyl group at C3 of hexanoate
Butyl acrylate C₇H₁₂O₂ 128.17 145–148 0.894 Acrylate group (C=C bond)
Butyl acetate C₆H₁₂O₂ 116.16 126 0.8825 Acetate group
Butylcarbitol acetate C₁₀H₂₀O₄ 204.3 246.7 0.979 Ethylene glycol ether substituent

Key Observations :

  • Butyl acrylate has a lower molecular weight and boiling point compared to this compound due to its unsaturated acrylate group, which increases reactivity and volatility .
  • Butylcarbitol acetate exhibits higher boiling points and density due to its ethylene glycol ether chain, enhancing its utility as a high-boiling solvent in coatings .
  • The ethyl substituent in this compound likely reduces polarity compared to butyl acetate, improving compatibility with non-polar matrices.

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